molecular formula C19H33N5O B6626764 3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one

3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one

Cat. No.: B6626764
M. Wt: 347.5 g/mol
InChI Key: VMPLZOSYWSMQJZ-UHFFFAOYSA-N
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Description

3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one is a complex organic compound featuring a pyrazole ring, piperazine, and piperidine moieties

Properties

IUPAC Name

3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N5O/c1-15(2)12-19(25)24-6-4-17(5-7-24)14-22-8-10-23(11-9-22)18-13-16(3)20-21-18/h13,15,17H,4-12,14H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPLZOSYWSMQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCN(CC2)CC3CCN(CC3)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 5-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and a 1,3-diketone.

    Piperazine and Piperidine Integration: The pyrazole derivative is then reacted with piperazine and piperidine under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired linkages.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, 3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic benefits.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, used in dye and pigment production.

    3-(1-methyl-1H-pyrazol-4-yl)piperidine: A simpler compound with a similar core structure but lacking the piperazine and butanone moieties.

Uniqueness

3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one is unique due to its combination of pyrazole, piperazine, and piperidine rings, which may confer distinct biological activities and synthetic versatility compared to simpler analogs.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Further research and development could unlock its full potential in these areas.

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